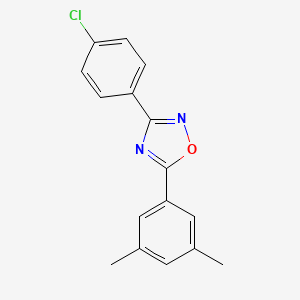
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole is complex and involves multiple pathways. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines and chemokines. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to activate the JAK/STAT pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell growth and proliferation. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to improve insulin sensitivity and reduce the risk of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily modified for specific applications. However, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has some limitations for lab experiments. It is a highly reactive compound that can interact with other molecules in the cell, making it difficult to isolate its specific effects. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole. One direction is the development of more potent and selective analogs of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole for specific therapeutic applications. Another direction is the investigation of the potential of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole in combination with other drugs for synergistic effects. Additionally, the mechanisms of action of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole need to be further elucidated to fully understand its therapeutic potential. Finally, the potential of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole for the treatment of metabolic disorders such as diabetes and obesity needs to be further explored.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3,5-dimethylphenylhydrazine and 4-chlorobenzaldehyde in the presence of a base. The resulting product is then subjected to cyclization to form the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-11(2)9-13(8-10)16-18-15(19-20-16)12-3-5-14(17)6-4-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXIOEWBSBAZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
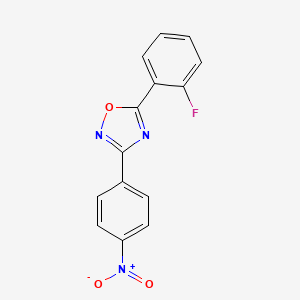
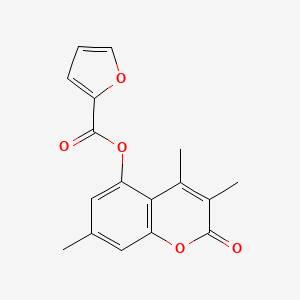
![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

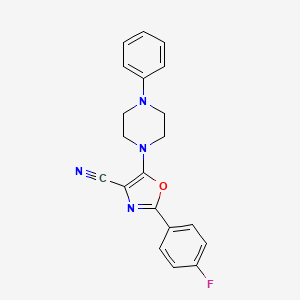
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
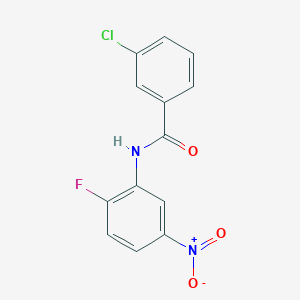
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
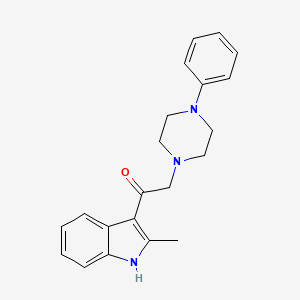
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)
